![molecular formula C14H13ClN4 B1352015 7-(4-氯苯基)-5,6-二甲基-7H-吡咯并[2,3-d]嘧啶-4-胺 CAS No. 72578-33-7](/img/structure/B1352015.png)

7-(4-氯苯基)-5,6-二甲基-7H-吡咯并[2,3-d]嘧啶-4-胺

描述

7-(4-chlorophenyl)-5,6-dimethyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine, also known as 7-CP-DMPP, is a small molecule that has been widely studied in the scientific literature due to its potential applications in many areas. 7-CP-DMPP is a heterocyclic compound with a unique structure that has been found to have a wide range of biological activities, including analgesic, anti-inflammatory, antiepileptic, and anti-cancer activities. In addition, 7-CP-DMPP has been found to possess a number of interesting biochemical and physiological effects that may be useful in the development of new drugs and therapies.

科学研究应用

化学合成和衍生物

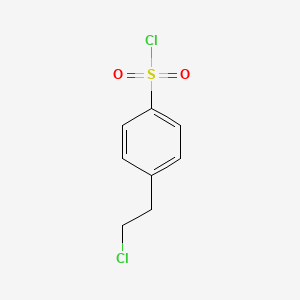

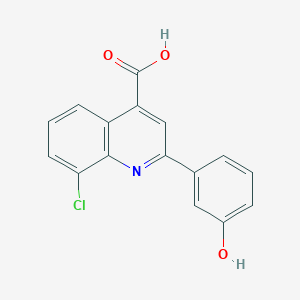

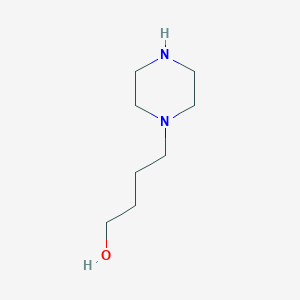

化合物7-(4-氯苯基)-5,6-二甲基-7H-吡咯并[2,3-d]嘧啶-4-胺属于吡咯嘧啶类化合物,由于其多样的生物活性而受到化学合成领域的关注。研究重点在于合成吡咯嘧啶的新衍生物,包括具有芳香磺酰胺基团的衍生物。这些化合物使用催化系统如4-(N,N-二甲基氨基)吡啶(DMAP)合成,表明无溶剂条件比传统方法更有效。合成涉及7-去氮腺嘌呤与苯磺酰氯反应,突显吡咯嘧啶在化学反应中的适应性,可产生具有潜在生物应用的新化合物(Khashi, Davoodnia, & Chamani, 2014)。

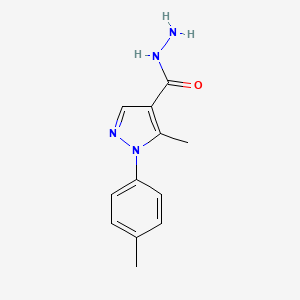

晶体学和结构分析

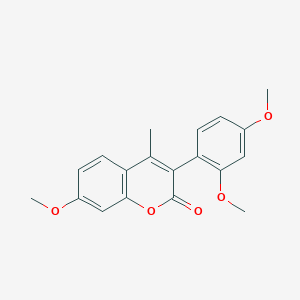

对吡咯嘧啶衍生物的结构分析,如N-(4-氯苯基)-5,7-二甲基-1,2,4-三唑并[1,5-a]嘧啶-2-胺的合成和晶体结构进行了探讨。这些研究涉及环化反应和详细的晶体学分析,以了解分子构象、氢键和π-堆积相互作用,这对于这些化合物在材料科学和分子工程中的应用至关重要(Repich, Orysyk, Savytskyi, & Pekhnyo, 2017)。

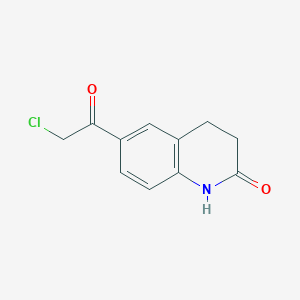

抗增殖活性

合成了吡咯嘧啶衍生物,并对其针对癌细胞系(如人类乳腺癌细胞MCF-7)的抗增殖活性进行了评估。这些化合物,包括吡咯并[1,6-a]噻吩[2,3-d]嘧啶-4-酮,经历各种化学反应以产生氨基衍生物,然后评估其抑制细胞生长和诱导凋亡细胞死亡的能力,突显了吡咯嘧啶衍生物在癌症治疗中的潜在治疗应用(Atapour-Mashhad et al., 2017)。

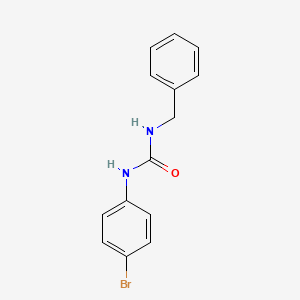

抗微生物和抗癌药物

从乙酸4-氨基-3-(4-氯苯基)-吡唑-5-羧酸乙酯合成的新型吡唑衍生物和吡唑并[4,3-d]-嘧啶衍生物已被研究其抗微生物和抗癌活性。这些化合物表现出显著活性,在某些情况下甚至超过了标准药物如阿霉素,表明吡咯嘧啶骨架在开发新的治疗剂方面的多功能性(Hafez, El-Gazzar, & Al-Hussain, 2016)。

作用机制

Target of Action

The compound 7-(4-chlorophenyl)-5,6-dimethyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine is a pyrido[2,3-d]pyrimidine derivative . Pyrido[2,3-d]pyrimidines have been found to target a broad spectrum of proteins, including tyrosine kinase, extracellular regulated protein kinases – ABL kinase, phosphatidylinositol-3 kinase, mammalian target of rapamycin, p38 mitogen-activated protein kinases, BCR-ABL, dihydrofolate reductase, cyclin-dependent kinase, phosphodiesterase, KRAS and fibroblast growth factor receptors .

Mode of Action

Pyrido[2,3-d]pyrimidines, in general, are known to inhibit their targets by binding to the active site and preventing the protein’s normal function . For instance, when these compounds bind to tyrosine kinases, they prevent the phosphorylation of tyrosine residues on target proteins, thereby inhibiting signal transduction .

Biochemical Pathways

The biochemical pathways affected by this compound would depend on its specific targets. For example, if the compound targets tyrosine kinases, it could affect pathways such as the MAPK/ERK pathway or the PI3K/Akt pathway, which are involved in cell growth and survival .

Pharmacokinetics

It’s worth noting that all the potent compounds from a similar series have a clogp value less than 4 and molecular weight less than 400, which are favorable properties for drug-likeness and could potentially enhance bioavailability .

Result of Action

The result of the compound’s action would depend on its specific targets and the pathways they are involved in. For instance, if the compound targets tyrosine kinases involved in cell growth and survival, its action could potentially lead to the inhibition of cell proliferation .

生化分析

Biochemical Properties

7-(4-chlorophenyl)-5,6-dimethyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. One of the primary interactions is with protein kinase B (PKB or Akt), a crucial component of intracellular signaling pathways that regulate cell growth and survival . This compound acts as an inhibitor of PKB, thereby modulating the phosphorylation of downstream targets such as glycogen synthase kinase 3 beta (GSK3β) and mammalian target of rapamycin (mTOR) . These interactions result in the inhibition of cell proliferation and induction of apoptosis in cancer cells.

Cellular Effects

The effects of 7-(4-chlorophenyl)-5,6-dimethyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine on various cell types and cellular processes are profound. In cancer cells, this compound has been shown to inhibit cell proliferation and induce apoptosis by disrupting cell signaling pathways such as the PI3K/Akt/mTOR pathway . Additionally, it affects gene expression by downregulating the expression of anti-apoptotic genes and upregulating pro-apoptotic genes . In non-cancerous cells, the compound’s effects are less pronounced, indicating a degree of selectivity towards malignant cells.

Molecular Mechanism

At the molecular level, 7-(4-chlorophenyl)-5,6-dimethyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine exerts its effects through several mechanisms. It binds to the ATP-binding site of PKB, thereby inhibiting its kinase activity . This inhibition prevents the phosphorylation of downstream targets, leading to the suppression of cell survival and proliferation signals . Additionally, the compound can induce changes in gene expression by modulating transcription factors and other regulatory proteins involved in cell cycle control and apoptosis .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 7-(4-chlorophenyl)-5,6-dimethyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine have been observed to change over time. The compound exhibits good stability under standard laboratory conditions, with minimal degradation over extended periods . Long-term studies have shown that continuous exposure to the compound can lead to sustained inhibition of cell proliferation and induction of apoptosis in cancer cells . The effects may diminish over time due to the development of resistance mechanisms in some cell lines.

Dosage Effects in Animal Models

The effects of 7-(4-chlorophenyl)-5,6-dimethyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine vary with different dosages in animal models. At low to moderate doses, the compound effectively inhibits tumor growth without causing significant toxicity . At higher doses, toxic effects such as hepatotoxicity and nephrotoxicity have been observed . These findings highlight the importance of optimizing the dosage to achieve a balance between therapeutic efficacy and safety.

Metabolic Pathways

7-(4-chlorophenyl)-5,6-dimethyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine is involved in several metabolic pathways. It is primarily metabolized by cytochrome P450 enzymes in the liver, leading to the formation of various metabolites . These metabolites can further interact with other enzymes and cofactors, affecting metabolic flux and metabolite levels . The compound’s metabolism can influence its pharmacokinetics and overall therapeutic efficacy.

Transport and Distribution

The transport and distribution of 7-(4-chlorophenyl)-5,6-dimethyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine within cells and tissues are mediated by specific transporters and binding proteins . The compound is efficiently taken up by cancer cells, where it accumulates and exerts its therapeutic effects . In non-cancerous tissues, the distribution is more limited, contributing to the compound’s selectivity towards malignant cells .

Subcellular Localization

The subcellular localization of 7-(4-chlorophenyl)-5,6-dimethyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine plays a crucial role in its activity and function. The compound is predominantly localized in the cytoplasm, where it interacts with PKB and other signaling molecules . Additionally, it can translocate to the nucleus, where it modulates gene expression by interacting with transcription factors and other nuclear proteins . This dual localization allows the compound to exert its effects on multiple cellular processes.

属性

IUPAC Name |

7-(4-chlorophenyl)-5,6-dimethylpyrrolo[2,3-d]pyrimidin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13ClN4/c1-8-9(2)19(11-5-3-10(15)4-6-11)14-12(8)13(16)17-7-18-14/h3-7H,1-2H3,(H2,16,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LKOSOWWRMRDJLH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N(C2=NC=NC(=C12)N)C3=CC=C(C=C3)Cl)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13ClN4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20407077 | |

| Record name | 7-(4-Chlorophenyl)-5,6-dimethyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20407077 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

272.73 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

7.4 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID49675429 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

72578-33-7 | |

| Record name | 7-(4-Chlorophenyl)-5,6-dimethyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20407077 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

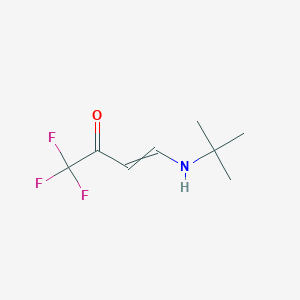

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-[3-(3-Chlorophenyl)acryloyl]phenyl 4-chlorobenzenecarboxylate](/img/structure/B1351945.png)

![1-[2-(4-Methoxyphenyl)-4-methyl-1,3-thiazol-5-yl]ethan-1-one](/img/structure/B1351965.png)

![7-Thia-1,3-diazaspiro[4.4]nonane-2,4-dione](/img/structure/B1351973.png)